tert-butyl (1-(1H-pyrazol-4-yl)ethyl)carbamate
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Overview
Description
Tert-butyl (1-(1H-pyrazol-4-yl)ethyl)carbamate is an organic compound with the molecular formula C10H17N3O2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is notable for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of tert-butyl (1-(1H-pyrazol-4-yl)ethyl)carbamate involves several steps. One common method starts with the reaction of 1-methyl-1H-pyrazol-5-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ethyl chloroformate to yield the final product .
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure high yield and purity.
Chemical Reactions Analysis
Tert-butyl (1-(1H-pyrazol-4-yl)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
Tert-butyl (1-(1H-pyrazol-4-yl)ethyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a building block in the synthesis of drugs, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl (1-(1H-pyrazol-4-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Tert-butyl (1-(1H-pyrazol-4-yl)ethyl)carbamate can be compared with other similar compounds, such as:
Tert-butyl (1-methyl-1H-pyrazol-4-yl)carbamate: This compound has a similar structure but with a methyl group instead of an ethyl group, leading to different chemical properties and reactivity.
Tert-butyl N-(1-ethyl-5-iodo-1H-pyrazol-4-yl)carbamate: This compound contains an iodine atom, which significantly alters its reactivity and applications.
4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl)pyridine: This compound has a pyridine ring, which introduces additional aromaticity and potential for different interactions in biological systems.
These comparisons highlight the uniqueness of this compound in terms of its structure, reactivity, and applications.
Properties
CAS No. |
1694621-06-1 |
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Molecular Formula |
C10H17N3O2 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
tert-butyl N-[1-(1H-pyrazol-4-yl)ethyl]carbamate |
InChI |
InChI=1S/C10H17N3O2/c1-7(8-5-11-12-6-8)13-9(14)15-10(2,3)4/h5-7H,1-4H3,(H,11,12)(H,13,14) |
InChI Key |
PAGQXFSRGPLPCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CNN=C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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